molecular formula C16H10O3 B5687771 3-Benzoylchromen-4-one CAS No. 4197-99-3

3-Benzoylchromen-4-one

Cat. No.: B5687771
CAS No.: 4197-99-3
M. Wt: 250.25 g/mol
InChI Key: IEBRORAPSVJFPR-UHFFFAOYSA-N
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Description

Chromen-4-one (4H-1-benzopyran-4-one) is a heterocyclic scaffold with a fused benzene and pyrone ring system. Derivatives substituted at the 3-position exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on comparing 3-benzylchromen-4-one derivatives with structurally related compounds, emphasizing substituent effects on physicochemical properties, synthesis routes, and biological relevance.

Properties

IUPAC Name

3-benzoylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-19-14-9-5-4-8-12(14)16(13)18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBRORAPSVJFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304975
Record name 3-Benzoyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4197-99-3
Record name 3-Benzoyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4197-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzoyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylchromen-4-one typically involves the condensation of benzoyl chloride with chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzoylchromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylchromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Diversity and Molecular Properties

The 3-position of chromen-4-one allows for diverse substitutions, which modulate electronic, steric, and hydrogen-bonding interactions. Key analogues include:

3-Benzyl Derivatives
  • 3-(4-Methylphenyl)-4H-chromen-4-one (): Substituent: 4-Methylphenyl group. Synthesis: Prepared via condensation of 2-hydroxyacetophenone and 4-methylbenzaldehyde. Structural Insight: Crystallographic data (CCDC 2088523) confirm a planar chromen-4-one core with a dihedral angle of 85.2° between the benzyl and chromen rings, influencing π-π stacking interactions .
  • 3-(3-Nitrobenzyl)-4H-chromen-4-one (): Substituent: 3-Nitrobenzyl group. Synthesis: Condensation of chroman-4-one with 3-nitrobenzaldehyde using piperidine as a catalyst. The dihedral angle between the chromen and nitrobenzyl rings is 77.83°, indicating moderate planarity .
Heterocyclic and Alkoxy-Substituted Analogues
  • 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one ():

    • Substituents : Benzothiazole, trifluoromethylbenzyloxy, ethyl, and methyl groups.
    • Molecular Weight : 495.515 g/mol.
    • Application : The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • 3-(4-Methoxyphenoxy)-7-[(2-methyl-2-propen-1-yl)oxy]-4H-chromen-4-one (): Substituents: Methoxyphenoxy and allyloxy groups. Synthesis: Algar-Flynn-Oyamada cyclization followed by alkylation. Reactivity: The allyloxy group enables further functionalization via click chemistry .
Homoisoflavonoids
  • 3-Benzyl-5,7-dimethoxychroman-4-ol (): Activity: Intermediate in synthesizing homoisoflavanones with reported anticancer and antioxidant properties. Structural Feature: Methoxy groups at C5 and C7 enhance electron density, stabilizing radical intermediates .
Antimicrobial and Enzyme Inhibitors
  • 3-Benzyl-2-morpholin-4-yl-chromen-4-one ():

    • Application : Synthesized as a kinase inhibitor scaffold. The morpholine group improves solubility and bioavailability .
  • 3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one ():

    • Activity : Demonstrates anti-inflammatory effects via COX-2 inhibition. The benzyloxy group at C3 enhances steric bulk, affecting enzyme binding .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
3-(4-Methylphenyl)-4H-chromen-4-one C₁₆H₁₂O₂ 4-Methylphenyl Crystallographic model
3-(3-Nitrobenzyl)-4H-chromen-4-one C₁₆H₁₁NO₄ 3-Nitrobenzyl Homoisoflavonoid precursor
3-Benzyl-5,7-dimethoxychroman-4-ol C₁₈H₁₈O₄ 5,7-Dimethoxy, benzyl Antioxidant intermediate
3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one C₂₃H₁₈O₄ Benzyloxy, 4-methoxyphenyl COX-2 inhibition
3-Benzyl-2-morpholin-4-yl-chromen-4-one C₂₀H₁₉NO₃ Benzyl, morpholine Kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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